Product packaging for 5-benzyl-1H-pyrazole-3-carboxylic Acid(Cat. No.:CAS No. 595610-51-8)

5-benzyl-1H-pyrazole-3-carboxylic Acid

Cat. No.: B2551862
CAS No.: 595610-51-8
M. Wt: 202.21 g/mol
InChI Key: YYEOXPLPYNYVRY-UHFFFAOYSA-N
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Description

Contextual Significance of Heterocyclic Compounds in Chemical and Biological Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to chemical and biological sciences. Their structural diversity and ability to participate in a wide array of chemical reactions make them indispensable building blocks in the synthesis of novel organic materials and pharmaceuticals. Many biologically active molecules, including a vast number of approved drugs, contain heterocyclic rings, highlighting their critical role in medicinal chemistry. These compounds are integral to the structure of essential biological molecules such as nucleic acids and vitamins, further underscoring their importance.

Evolution and Prominence of the Pyrazole (B372694) Core in Medicinal Chemistry and Agrochemical Science

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the development of bioactive compounds. Its unique chemical properties, including its aromatic nature and ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets. Consequently, the pyrazole core is a common feature in a multitude of pharmaceuticals, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov In the field of agrochemical science, pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides, contributing significantly to crop protection and food security. chemimpex.com

Historical Development of Research on Pyrazole Carboxylic Acid Scaffolds

Research into pyrazole-containing compounds dates back to the late 19th century. The synthesis of pyrazole carboxylic acids has been a significant area of investigation, as the carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. Early research focused on the fundamental synthesis and reactivity of these scaffolds. Over time, with the advancement of analytical techniques and a deeper understanding of disease mechanisms, research has shifted towards the targeted design and synthesis of pyrazole carboxylic acid derivatives with specific biological activities. nih.gov Numerous studies have explored the synthesis of various pyrazole carboxylic acid derivatives and their potential as therapeutic agents and agrochemicals. nih.govdergipark.org.tr

Rationale for Focused Investigation on 5-Benzyl-1H-pyrazole-3-carboxylic Acid

The focused investigation of this compound is rooted in the established importance of both the pyrazole carboxylic acid scaffold and the benzyl (B1604629) functional group in medicinal chemistry. The benzyl group can influence the molecule's lipophilicity and steric profile, which in turn can affect its pharmacokinetic and pharmacodynamic properties. The strategic placement of a benzyl group on the pyrazole ring can lead to enhanced binding affinity for specific biological targets. While extensive research has been conducted on various substituted pyrazole carboxylic acids, a detailed exploration of the 5-benzyl substituted analogue is warranted to fully understand its chemical properties and potential biological activities. The synthesis and study of this specific compound contribute to the broader understanding of structure-activity relationships within the pyrazole class of compounds and may lead to the discovery of novel therapeutic agents or agrochemicals. The potential for this compound to serve as a key intermediate in the synthesis of more complex molecules further justifies a focused investigation. chemimpex.com

Table 1: Key Chemical Information for this compound

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
IUPAC NameThis compound
SMILESO=C(O)c1cc(Cc2ccccc2)nHn1
InChI KeyYYEOXPLPYNYVRY-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B2551862 5-benzyl-1H-pyrazole-3-carboxylic Acid CAS No. 595610-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-1H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEOXPLPYNYVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595610-51-8
Record name 3-benzyl-1H-pyrazole-5-carboxylic acid
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Chemical Transformations and Derivatization of 5 Benzyl 1h Pyrazole 3 Carboxylic Acid

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyrazole (B372694) ring is a primary site for chemical modification, readily undergoing reactions to form esters, amides, and other derivatives. These transformations often proceed through the activation of the carboxylic acid, typically by converting it into a more reactive acid halide intermediate.

Formation of Acid Halides as Reactive Intermediates

The conversion of 5-benzyl-1H-pyrazole-3-carboxylic acid and its analogs into highly reactive acid halides is a key step for subsequent functionalization. The most common method for this transformation is treatment with thionyl chloride (SOCl₂), often in an inert solvent. nih.govdergipark.org.tr This reaction efficiently replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the corresponding 5-benzyl-1H-pyrazole-3-carbonyl chloride. researchgate.net This acid chloride is a versatile intermediate, readily reacting with various nucleophiles like alcohols and amines to form esters and amides, respectively. dergipark.org.trniscpr.res.innih.gov The high reactivity of the acid chloride facilitates these subsequent reactions, often allowing them to proceed under mild conditions.

Esterification Reactions

Ester derivatives of this compound are commonly synthesized to alter properties such as solubility and to serve as intermediates in further synthetic steps. mdpi.com A prevalent method involves the reaction of the corresponding pyrazole-3-carbonyl chloride with an alcohol. dergipark.org.trresearchgate.net This reaction can be performed under various conditions, for instance, by refluxing the acid chloride with the desired alcohol in the presence of a catalytic amount of pyridine. researchgate.net Alternatively, direct esterification of the carboxylic acid can be achieved by reacting it with an excess of alcohol under acidic conditions, such as with a catalytic amount of sulfuric acid, and heating to reflux.

Below is a table summarizing representative esterification reactions for pyrazole-3-carboxylic acid derivatives.

AlcoholReagent/ConditionsProductReference
MethanolSOCl₂, Schotten-BaumannMethyl pyrazole-3-carboxylate derivative dergipark.org.tr
EthanolSOCl₂, Pyridine, RefluxEthyl pyrazole-3-carboxylate derivative researchgate.net
n-Pentyl AlcoholSOCl₂, Pyridine, Refluxn-Pentyl pyrazole-3-carboxylate derivative researchgate.net
iso-Pentyl AlcoholH₂SO₄ (cat.), Refluxiso-Pentyl pyrazole-3-carboxylate derivative researchgate.net

Amidation Reactions and Amide Derivatives

Amidation is another fundamental transformation of the carboxylic acid moiety, leading to a diverse range of pyrazole-3-carboxamides. These derivatives are of significant interest in medicinal chemistry. The synthesis of these amides is most effectively carried out by reacting a 5-benzyl-1H-pyrazole-3-carbonyl chloride intermediate with a primary or secondary amine. dergipark.org.trresearchgate.net The reaction conditions can be tailored based on the reactivity of the amine; for example, simple amines like aqueous ammonia (B1221849) or butylamine (B146782) can be reacted with the acid chloride in a solvent like xylene. dergipark.org.tr For more complex syntheses, such as the formation of bis-carboxamides, the reaction can be conducted by refluxing the acid chloride with a diamine in a solvent like tetrahydrofuran (B95107) (THF) with a catalytic amount of pyridine. niscpr.res.in This method has been used to produce a variety of N-substituted amide derivatives from both aliphatic and aromatic amines. researchgate.netresearchgate.net

The following table provides examples of amidation reactions on the pyrazole-3-carboxylic acid scaffold.

AmineReagent/ConditionsProductReference
Aqueous AmmoniaSOCl₂, Xylene, Ice-waterPyrazole-3-carboxamide derivative dergipark.org.tr
ButylamineSOCl₂, Xylene, RefluxN-Butyl pyrazole-3-carboxamide derivative dergipark.org.tr
o-PhenylenediamineSOCl₂, THF, Pyridine, RefluxN,N'-(1,2-phenylene)bis(pyrazole-3-carboxamide) derivative niscpr.res.in
5-Amino-1,3,4-thiadiazole-2-sulfonamideSOCl₂Pyrazole-3-carboxamide of sulfonamide nih.gov

Modifications of the Pyrazole Ring and Benzyl (B1604629) Moiety

N-Substituted Pyrazole Derivatives

The unsubstituted nitrogen atom (N1) of the pyrazole ring is a key site for introducing a wide array of substituents. N-alkylation of asymmetrically substituted 1H-pyrazoles can sometimes lead to a mixture of regioisomeric products, making regiocontrol a critical consideration in synthetic design. ktu.edu A common laboratory method for N-alkylation involves treating the pyrazole with an alkyl halide, such as methyl iodide or ethyl iodide, in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF). ktu.edu Industrial-scale N-alkylation can be achieved by reacting the pyrazole with an alcohol at high temperatures (150-400°C) using a crystalline aluminosilicate (B74896) or aluminophosphate catalyst. google.com These methods allow for the introduction of various groups, including benzyl and other alkyl fragments, onto the pyrazole nitrogen. nih.govrsc.org

Alkylating AgentBase/CatalystConditionsProductReference
Methyl IodideKOHDMFN-Methyl pyrazole derivative (mixture of regioisomers) ktu.edu
Ethyl IodideKOHDMFN-Ethyl pyrazole derivative ktu.edu
Alcohol (General)Crystalline aluminosilicate150-400°CN-Alkyl pyrazole derivative google.com
Benzyl BromideBaseN/A1-Benzyl-pyrazole derivative rsisinternational.org

Strategic Substitutions on the Phenyl Ring of the Benzyl Group

Introducing substituents onto the phenyl ring of the 5-benzyl group is typically accomplished by utilizing appropriately modified starting materials during the initial synthesis of the pyrazole core, rather than through direct electrophilic substitution on the pre-formed molecule. This precursor-based strategy allows for precise control over the position and nature of the substituents. For example, the synthesis of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is achieved by starting with the corresponding ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, which is subsequently hydrolyzed. nih.gov This implies that the 4-tert-butylbenzyl group was incorporated early in the synthesis, likely through the use of a substituted benzyl halide during an N-alkylation step. Patents have described a wide range of possible substitutions on the phenyl rings of N-benzyl pyrazole derivatives, including halogen, alkyl, alkoxy, trifluoromethyl (CF₃), and nitro groups, underscoring the broad synthetic accessibility of such analogs. google.com

Design and Synthesis of Complex Molecular Architectures

The inherent functionalities of this compound—namely the carboxylic acid at the C-3 position and the adjacent nitrogen atoms of the pyrazole ring—make it an ideal starting material for constructing elaborate molecules. These reactive sites allow for both the formation of fused ring systems and the covalent linking to other molecular scaffolds.

Integration into Fused Heterocyclic Systems

The synthesis of fused pyrazole derivatives is a significant area of research due to their presence in numerous pharmacologically active compounds. beilstein-journals.org The structure of this compound is well-suited for cyclocondensation reactions, where the carboxylic acid and the adjacent endocyclic nitrogen atom act as embedded bielectrophilic sites.

A primary strategy for creating fused systems from pyrazole-3-carboxylic acids involves reaction with hydrazine (B178648) and its derivatives. dergipark.org.tr This cyclocondensation reaction typically leads to the formation of pyrazolo[3,4-d]pyridazinones, a class of compounds with recognized biological importance. researchgate.netacs.org In this reaction, the hydrazine condenses with the carboxylic acid moiety and the adjacent ring nitrogen to form a new six-membered pyridazine (B1198779) ring fused to the original pyrazole core. It is anticipated that this compound would readily undergo this transformation to yield the corresponding benzyl-substituted pyrazolo[3,4-d]pyridazinone.

The general transformation is outlined in the table below:

Starting MaterialReagentResulting Fused SystemReaction Type
This compoundHydrazine Hydrate5-Benzyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-oneCyclocondensation
This compoundPhenylhydrazine5-Benzyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-oneCyclocondensation

While direct examples using this compound are specific, the broader class of pyrazole precursors is widely used to access a variety of fused systems, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, highlighting the synthetic potential of the pyrazole scaffold. beilstein-journals.orgnih.gov

Conjugation with Diverse Biologically Active Scaffolds

The carboxylic acid group of this compound serves as a critical functional handle for conjugation to other molecules, enabling the creation of hybrid compounds with potentially synergistic or novel biological activities. This is most commonly achieved through the formation of stable amide or ester linkages. researchgate.net

The standard procedure involves the activation of the carboxylic acid, which enhances its reactivity toward nucleophiles. researchgate.net This can be accomplished by converting the carboxylic acid to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr The resulting highly reactive 5-benzyl-1H-pyrazole-3-carbonyl chloride can then be reacted with a nucleophilic group (such as an amine or alcohol) on another biologically active scaffold. Alternatively, a wide array of modern coupling reagents can facilitate the direct formation of amide bonds between a carboxylic acid and an amine, offering milder reaction conditions. researchgate.net

This methodology allows for the covalent linking of the 5-benzylpyrazole moiety to various scaffolds. For instance, pyrazole carboxylic acids have been successfully conjugated with sulfonamides, such as 5-amino-1,3,4-thiadiazole-2-sulfonamide, to create potent carbonic anhydrase inhibitors. nih.gov This approach demonstrates the potential to merge the pharmacophoric features of different molecular classes.

The following table summarizes the general strategies for conjugation:

Activation MethodConjugating Partner (Scaffold with Nu-H)Linkage TypeResulting Conjugate
Conversion to Acid Chloride (e.g., with SOCl₂)Amine (R-NH₂)AmideN-Substituted-5-benzyl-1H-pyrazole-3-carboxamide
Use of Coupling ReagentsAmine (R-NH₂)AmideN-Substituted-5-benzyl-1H-pyrazole-3-carboxamide
Conversion to Acid Chloride (e.g., with SOCl₂)Alcohol (R-OH)EsterO-Substituted-5-benzyl-1H-pyrazole-3-carboxylate

This derivatization capacity makes this compound a valuable component in combinatorial chemistry and drug discovery programs, enabling the synthesis of diverse libraries of complex molecules for biological screening.

Biological Activities and Molecular Interactions of 5 Benzyl 1h Pyrazole 3 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies in Pyrazole (B372694) Carboxylic Acid Scaffolds

The biological activity of pyrazole carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and its associated phenyl groups. These modifications can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Positional and Electronic Effects of Substituents on Bioactivity

The bioactivity of pyrazole scaffolds is intricately linked to the electronic properties and positioning of their substituents. For instance, the presence of electronegative atoms, such as fluorine and oxygen, within the substituents on the pyrazole ring has been shown to be a critical factor in determining the antifungal activity of some pyrazole carboxylic acid derivatives against strains of Candida albicans. nih.gov The magnitude of the charges on these atoms also plays a crucial role in modulating the strength of this activity. nih.gov

Stereochemical Considerations in Biological Activity

While 5-benzyl-1H-pyrazole-3-carboxylic acid itself is an achiral molecule, the introduction of chiral centers in its derivatives can have a profound impact on their biological activity. nih.gov The spatial arrangement of atoms in stereoisomers can lead to differential interactions with chiral biological targets such as enzymes and receptors.

Generally, in chiral compounds, stereochemistry is a key determinant of pharmacological potency and pharmacokinetic properties. mdpi.com For many classes of compounds, only one enantiomer or diastereomer exhibits the desired biological effect, while the other may be inactive or even produce undesirable effects. This stereospecificity often arises from the precise three-dimensional fit required for binding to a biological target. Although specific studies on the stereochemical aspects of this compound derivatives are not extensively detailed in the reviewed literature, the principles of stereochemistry suggest that any chiral derivatives would likely exhibit stereoisomer-dependent biological activity. mdpi.com

In Vitro Pharmacological Profiling

The in vitro pharmacological profile of pyrazole derivatives reveals a broad spectrum of antimicrobial activities, which are detailed in the following subsections.

Antimicrobial Activity

Pyrazole derivatives are a well-established class of compounds possessing a wide range of antimicrobial properties. nih.govnih.gov Their activity spectrum encompasses antibacterial, antifungal, and antiviral effects.

Derivatives of pyrazole carboxylic acid have demonstrated notable antibacterial activity against a variety of bacterial species. For example, certain 1H-pyrazole-3-carboxylic acid derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, and Bacillus subtilis. researchgate.net The pyrazolo[3,4-d]pyridazine derivatives of this class of compounds were found to be particularly effective. researchgate.net

In another study, thiazolidinone-clubbed pyrazoles exhibited moderate antibacterial activity, with a reported Minimum Inhibitory Concentration (MIC) value of 16 μg/mL against E. coli. nih.gov Furthermore, imidazo-pyridine substituted pyrazole derivatives have been identified as potent broad-spectrum antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacterial strains, with Minimum Bactericidal Concentration (MBC) values often below 1 μg/mL. nih.gov The following table summarizes the antibacterial activity of selected pyrazole derivatives.

Derivative ClassBacterial Strain(s)ActivityReference(s)
1H-pyrazole-3-carboxylic acid derivativesKlebsiella pneumoniae, Escherichia coli, Bacillus subtilisInhibitory effects researchgate.net
Pyrazolo[3,4-d]pyridazine derivativesGram-positive and Gram-negative bacteriaGood antibacterial activity researchgate.net
Thiazolidinone-clubbed pyrazolesEscherichia coliModerate activity (MIC = 16 μg/mL) nih.gov
Imidazo-pyridine substituted pyrazolesBroad spectrum (Gram-positive and Gram-negative)Potent activity (MBC < 1 μg/mL) nih.gov

The antifungal potential of pyrazole carboxylic acid derivatives has been demonstrated in several studies. For instance, a study on 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid , a close analog of the subject compound, revealed dose-dependent inhibition of the fungus Aspergillus brasiliensis. researchgate.net This compound exhibited moderate antifungal activity with a reported IC50 value of 34.25 μg/mL. eurekaselect.com

The following table presents the in vitro antifungal activity of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid against Aspergillus brasiliensis. researchgate.net

Concentration (μg/mL)Inhibition Zone Diameter
15Dose-dependent inhibition observed
50Dose-dependent inhibition observed
150Dose-dependent inhibition observed

In the realm of antiviral research, certain pyrazole derivatives have shown promise. For example, 4,5-disubstituted pyrazole derivatives have been reported to exhibit potent antiviral activity against a broad panel of viruses in cell cultures. nih.gov Additionally, in silico studies have suggested that some pyrazolone (B3327878) analogues have the potential to act as multitarget agents against SARS-CoV-2 by demonstrating favorable binding affinities to key viral proteins such as the main protease (Mpro) and papain-like protease (PLpro). nih.gov

Anti-Inflammatory and Analgesic Properties

The pyrazole core is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. rjsocmed.com Several commercially successful non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, lonazolac, and phenylbutazone, feature a pyrazole moiety, highlighting its importance in this therapeutic class. rjsocmed.comnih.gov

Research into new pyrazole-3-carboxylic acid derivatives has continued to yield compounds with potent anti-inflammatory and analgesic effects. In one study, a series of novel 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives were synthesized and evaluated. researchgate.net Several of these compounds exhibited significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema model and potent analgesic effects in the p-benzoquinone-induced writhing test, with efficacy comparable to standard drugs like indomethacin (B1671933) and aspirin. researchgate.net Similarly, another study on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives found that compounds with dimethoxyphenyl substitutions showed significant anti-inflammatory activity. nih.gov Further investigations have shown that hybrid molecules incorporating the pyrazole scaffold can lead to agents with improved anti-inflammatory profiles and potentially reduced side effects. nih.gov

Table 1: In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound Test Model Result Reference
1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives (7a, 7c, 7e, 7f, 7i) Carrageenan-induced paw edema Potent activity compared to indomethacin researchgate.net
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) Carrageenan-induced paw edema Significant activity nih.gov
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) Carrageenan-induced paw edema Significant activity nih.gov
Pyrazole-NO hybrid molecules Carrageenan-induced paw edema Significant activity compared to indomethacin nih.gov

The primary mechanism behind the anti-inflammatory effect of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. researchgate.netnih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with fewer gastrointestinal side effects. ipp.pt

Many pyrazole derivatives have been identified as potent and selective COX-2 inhibitors. mdpi.comipp.pt However, the inhibition of the COX pathway can lead to an increase in the production of leukotrienes via the 5-lipoxygenase (5-LOX) pathway, which can cause other side effects. nih.gov This has led to the development of dual COX-2/5-LOX inhibitors as a safer therapeutic approach. nih.govnih.gov Thymol-pyrazole hybrids have been synthesized that display potent in vitro dual inhibition of COX-2 and 5-LOX. nih.govresearchgate.net For instance, certain thymol-1,5-disubstituted pyrazole hybrids showed COX-2 inhibitory activity nearly equal to celecoxib, while also exhibiting 5-LOX inhibition superior to the reference compound quercetin. researchgate.net

Table 2: In Vitro COX/LOX Inhibitory Activity of Selected Pyrazole Derivatives

Compound Series Target Enzyme IC₅₀ (µM) Selectivity Index (SI) Reference
Thymol-pyrazole hybrid (8b) COX-2 0.043 316 nih.govresearchgate.net
Thymol-pyrazole hybrid (8g) COX-2 0.045 268 nih.govresearchgate.net
Thymol-pyrazole hybrid (4a) COX-2 0.068 151 nih.govresearchgate.net
Pyrazole-pyrazoline analogs COX-2 1.09-2.10 63.56-80.03 researchgate.net
Pyrazole sulfonamide carboxylic acids COX-2 / 5-LOX 0.01 / 1.78 344.56 (COX-2) researchgate.net

Antitumor and Anticancer Investigations

The pyrazole scaffold is a key component in a variety of compounds investigated for their anticancer properties. researchgate.netnih.gov Derivatives of 5-aminopyrazole, a related structure, have been extensively studied for their ability to interfere with tumorigenesis by targeting various enzymes and receptors involved in cancer progression, such as p38 MAPK and carbonic anhydrases. nih.gov

Studies on 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives revealed that compounds with high anti-inflammatory activity also exhibited promising anticancer effects. researchgate.net These compounds were evaluated against several human cancer cell lines, including promyelocytic leukemia (HL-60), cervical cancer (HeLa), breast adenocarcinoma (MCF7), and estrogen-independent breast cancer (MDA-MB-231) cells, showing significant growth inhibition. researchgate.net Further research has explored a range of modifications to the pyrazole core to enhance antiproliferative activity. researchgate.netdntb.gov.ua For example, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to induce significant cell apoptosis and possess potent antitumor activity. nih.gov

Table 3: Anticancer Activity of Selected Pyrazole Derivatives

Compound Series Cancer Cell Line Activity (IC₅₀ or GI₅₀) Reference
1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives (7a, 8a, 8b) HL-60, HeLa, Raji, MCF7, MDA-MB-231 Promising activity at 50 µM researchgate.net
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide (Compound 5) - IC₅₀ = 49.85 μM nih.gov
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate (Compound 4) A549 (Lung) IC₅₀ = 26 µM nih.gov
5-Phenyl-1H-pyrazol derivatives (Compound 30) WM266.4, A375 (Melanoma) IC₅₀ = 1.32 to 1.50 µM nih.gov

Other Therapeutic Applications (e.g., Antidepressant, Antidiabetic, Antitubercular)

The pharmacological versatility of the pyrazole nucleus extends to a wide array of other therapeutic areas. mdpi.comresearchgate.net Pyrazole-containing molecules have been investigated for numerous properties, including antidepressant, antidiabetic, anticonvulsant, antiviral, and antimicrobial activities. mdpi.comresearchgate.net

Antidepressant Activity: Certain pyrazole derivatives have shown potential as antidepressant agents, likely through their interaction with neuro-receptors or enzymes in the central nervous system. researchgate.netnih.gov

Antidiabetic Properties: The pyrazole scaffold has been explored for the development of antidiabetic drugs. researchgate.net

Antitubercular Activity: With the rise of drug-resistant tuberculosis, new therapeutic agents are urgently needed. mdpi.com Pyrazole derivatives have shown significant promise in this area. researchgate.net Some imidazole-substituted pyrazole derivatives have demonstrated remarkable activity against Mycobacterium tuberculosis H37Rv. nih.gov One specific target for these compounds is the salicylate (B1505791) synthase MbtI, an enzyme essential for iron acquisition in mycobacteria but absent in humans, making it an attractive target for selective drug design. mdpi.com

Mechanistic Insights into Biological Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. Research has focused on identifying specific molecular targets and characterizing the interactions at the enzymatic level.

Molecular Target Identification and Validation

The identification of specific molecular targets is a key step in elucidating the mechanism of action. For the anti-inflammatory pyrazole derivatives, the primary targets identified are the COX and LOX enzymes. nih.gov The design of thymol-pyrazole hybrids was based on hybridizing a known COX-2 inhibitor pharmacophore (1,5-diarylpyrazole) with a natural 5-LOX inhibitor (thymol). nih.gov

Beyond inflammation, other molecular targets have been identified for different pyrazole derivatives. A series of 5-aryl-1H-pyrazole-3-carboxylic acids were found to be selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are considered important anti-tumor targets. bg.ac.rs Another study identified potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) based on a 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold. nih.gov The NAMPT enzyme is critical for cellular metabolism and is a validated target in oncology. nih.gov These findings demonstrate that the pyrazole-3-carboxylic acid scaffold can be tailored to interact with a variety of distinct biological targets.

Enzyme Kinetic Studies

Enzyme kinetic studies provide detailed information about how a compound interacts with its target enzyme, including the mode of inhibition (e.g., competitive, non-competitive, or mixed). Such studies are essential for optimizing the potency and selectivity of inhibitors. For example, kinetic studies performed on cholinesterase inhibitors can determine if they bind reversibly or irreversibly and can reveal their mechanism of inhibition through analyses like Lineweaver-Burk plots. mdpi.com While specific, detailed enzyme kinetic studies for derivatives of this compound are not extensively reported in the provided context, this type of analysis is a standard and critical part of the preclinical evaluation for any enzyme inhibitor. For the identified carbonic anhydrase inhibitors, inhibitory activity was evaluated using a stopped-flow CO₂ hydrase assay to determine their inhibition constants (Ki). bg.ac.rs Such quantitative assessments are fundamental to understanding the structure-activity relationship and guiding the development of more effective therapeutic agents.

Cellular and Subcellular Interaction Analysis

The therapeutic potential of this compound and its derivatives is rooted in their diverse interactions with various cellular and subcellular components. Research has demonstrated that these compounds can modulate the activity of key proteins, interfere with signaling cascades, and influence fundamental cellular processes. The pyrazole scaffold serves as a versatile framework, allowing for structural modifications that enable precise targeting of specific biological molecules. nbinno.com

Interaction with Protein Kinases

A significant number of pyrazole derivatives have been developed as protein kinase inhibitors, targeting enzymes that are often overexpressed or hyperactivated in cancer. nih.govmdpi.com These compounds typically function as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates. nih.gov

Docking studies have revealed that pyrazole derivatives can fit deeply within the binding pockets of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the pyrazole ring's nitrogen atoms can form crucial hydrogen bonds with residues in the kinase hinge region, such as Met108 in ERK2 and Ala807 in RET kinase, mimicking the interaction of ATP. nih.govsemanticscholar.org Additionally, substituted phenyl rings on the pyrazole core engage in hydrophobic interactions within the binding pocket, enhancing potency and selectivity. nih.gov Specific derivatives have shown significant inhibitory activity against CDK2, PI3 kinase, and Apoptosis Signal-Regulating Kinase 1 (ASK1), which are involved in cell cycle regulation and stress response pathways. mdpi.commdpi.com

Target KinaseDerivative ClassKey Molecular InteractionsCellular OutcomeReferences
VEGFR-2, Aurora A, CDK21H-pyrazole derivativesBinds deeply within the active site pocket, forming hydrogen bonds.Inhibition of kinase activity, potential anti-proliferative effects. nih.govresearchgate.net
Akt (Protein Kinase B)Aminopyrazole derivativesATP-competitive inhibition. Halogen-substituted benzene (B151609) ring interacts with the hydrophobic pocket.Inhibition of the PI3K/Akt signaling pathway. nih.gov
RET KinasePyrazole derivativesHydrogen bond formation with hinge region residue Ala807.Inhibition of RET kinase signaling, potential use in related cancers. semanticscholar.org
CDK2Indole-pyrazole hybridsSignificant inhibitory activity against the CDK2 enzyme.Inhibition of cell cycle progression. mdpi.com

Interaction with Metabolic Enzymes

Derivatives of this compound have also been identified as potent inhibitors of Lactate (B86563) Dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. unm.edu Cancer cells often rely on this metabolic pathway, known as the Warburg effect, for rapid energy production. nih.gov By inhibiting LDH, these compounds can disrupt cancer cell metabolism. nih.gov

Structure-based design has led to the development of pyrazole-based LDH inhibitors that bind with high efficiency to the enzyme's active site. nih.gov This interaction prevents the conversion of pyruvate (B1213749) to lactate, leading to a decrease in cellular lactate output and subsequent inhibition of cell growth in highly glycolytic cancer cells, such as those found in pancreatic cancer and Ewing's sarcoma. nih.govacs.orgacs.org The cellular thermal shift assay (CETSA) has confirmed robust target engagement of LDHA by these lead compounds within the cell. acs.org

Interaction with G-Protein Coupled Receptors (GPCRs)

Beyond intracellular enzymes, pyrazole-based compounds have been developed as agonists for the apelin receptor (APJ), a Class A G-protein coupled receptor. acs.orgnih.gov Activation of the apelin receptor initiates downstream signaling primarily through the Gαi-dependent pathway, which leads to the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production and the activation of the extracellular signal-regulated kinase (ERK) signaling cascade. acs.org

Systematic modifications of the pyrazole scaffold have produced potent small-molecule agonists with EC50 values under 100 nM. nih.govrti.org Interestingly, some of these compounds exhibit functional selectivity, showing a bias towards calcium mobilization over β-arrestin recruitment, which is involved in receptor desensitization and internalization. nih.govrti.org This biased agonism could lead to improved therapeutic outcomes in metabolic diseases. nih.govnih.gov

Cellular TargetDerivative ClassMechanism of InteractionCellular OutcomeReferences
Lactate Dehydrogenase (LDH)Pyrazole-based sulfonamidesBinds to the enzyme active site, inhibiting the conversion of pyruvate to lactate.Suppression of cellular lactate output and inhibition of cancer cell growth. nih.govnih.govacs.org
Apelin Receptor (APJ)Pyrazole-based agonistsActivates the GPCR, leading to Gαi-dependent signaling.Inhibition of cAMP, activation of ERK signaling, calcium mobilization. acs.orgnih.govrti.org
DNA1H-pyrazole-3-carboxamidesBinds to the DNA minor groove, potentially causing conformational changes and DNA cleavage.Inhibition of cell proliferation, induction of apoptosis. jst.go.jp
Carbonic Anhydrase (CA)5-Aryl-1H-pyrazole-3-carboxylic acidsSelective inhibition of tumor-associated isoforms CA IX and XII.Potential antitumor effects by modulating tumor pH. bg.ac.rs

Other Cellular Interactions and Effects

The cellular and subcellular interactions of these pyrazole derivatives are not limited to direct enzyme inhibition or receptor activation. Studies have revealed a broader range of effects that contribute to their biological activity:

Induction of Apoptosis: Certain pyrazole derivatives can induce programmed cell death in cancer cells. nbinno.com This is sometimes achieved through the generation of reactive oxygen species (ROS), which leads to oxidative stress and activation of the caspase-3 signaling pathway. nih.gov

DNA Interaction: Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to interact directly with DNA. jst.go.jp Molecular modeling and spectroscopic analysis suggest these compounds can bind to the minor groove of DNA, leading to conformational changes and, in some cases, cleavage of plasmid DNA. jst.go.jp

Carbonic Anhydrase Inhibition: A series of 5-aryl-1H-pyrazole-3-carboxylic acids have demonstrated selective inhibitory activity against human carbonic anhydrase isoforms IX and XII. bg.ac.rs These isoforms are tumor-associated and play a role in pH regulation and tumor progression.

Applications in Pharmaceutical and Agrochemical Industries

Role as a Versatile Synthetic Intermediate in Pharmaceutical Development

The pyrazole (B372694) nucleus is a well-established scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov Compounds like 5-benzyl-1H-pyrazole-3-carboxylic acid serve as crucial starting materials and building blocks for creating a wide array of biologically active compounds. chemimpex.comchemimpex.com Its structure allows for various chemical modifications, enabling chemists to design and synthesize new molecules with specific therapeutic properties. chemimpex.comontosight.ai

This compound functions as a key precursor in the synthesis of new pharmaceutical agents. The pyrazole core is associated with a broad spectrum of biological activities, and derivatives have been investigated for anti-inflammatory, antimicrobial, analgesic, and anticancer properties. ontosight.ainih.gov Researchers utilize this compound as a foundational structure to develop novel drug candidates by modifying its functional groups to enhance interaction with biological targets. chemimpex.com The presence of the carboxylic acid and benzyl (B1604629) groups provides reactive sites for further chemical elaboration, facilitating the creation of diverse libraries of compounds for drug discovery screening. chemimpex.com

The structural components of this compound make it an important building block for larger, more complex bioactive molecules. chemimpex.com The pyrazole ring system is a privileged structure in drug design, known for its metabolic stability and ability to form key interactions with enzymes and receptors. nih.govontosight.ai By incorporating this pyrazole derivative into a larger molecular framework, scientists can develop compounds with potential therapeutic value. chemimpex.com For instance, pyrazole-containing compounds are integral to many kinase inhibitors used in cancer therapy and other blockbuster drugs. nih.gov

Table 1: Examples of Drug Classes Derived from Pyrazole Scaffolds

Drug ClassTherapeutic ApplicationRole of Pyrazole Core
Kinase InhibitorsCancer TreatmentInteracts with the ATP-binding site of kinases
Anti-inflammatory AgentsInflammation and PainBasis for COX-2 inhibitors
Antiviral AgentsHIV TreatmentForms the core of non-nucleoside reverse transcriptase inhibitors
Antihypertensive AgentsPulmonary HypertensionKey structural component for receptor interaction

Contributions to Agrochemical Innovations

In addition to its role in pharmaceuticals, this compound and related pyrazole derivatives are significant in the agrochemical industry. researchgate.net These compounds serve as intermediates for the synthesis of modern pesticides, herbicides, and plant growth regulators designed for efficacy and environmental compatibility. chemimpex.comchemimpex.com

Pyrazole-based compounds have been successfully developed into commercial fungicides, herbicides, and insecticides. google.com this compound acts as a valuable intermediate in the creation of these next-generation crop protection agents. chemimpex.comchemimpex.com Synthetic programs focused on pyrazole carboxylic acid derivatives have led to the discovery of potent insecticidal compounds. For example, certain novel 1H-pyrazole-5-carboxylic acid derivatives have demonstrated high mortality rates against pests like Aphis fabae, with activity comparable to commercial insecticides. researchgate.net Similarly, other derivatives have shown excellent herbicidal effects against problematic weeds such as barnyard grass. nih.gov The versatility of the pyrazole scaffold allows for the development of targeted pesticides that are effective at low application rates. chemimpex.com

The utility of pyrazole intermediates extends to the broader field of crop protection and yield enhancement. chemimpex.com Derivatives of this compound can be used in the formulation of compounds that not only combat pests but also influence plant physiology. chemimpex.comchemimpex.com These applications include the development of plant growth regulators that can improve crop resilience, quality, and yield. The stability and reactivity of the pyrazole structure make it a reliable choice for chemists aiming to create complex molecules for advanced agricultural solutions. chemimpex.com

Table 2: Agrochemical Applications of Pyrazole Derivatives

Agrochemical TypeTargetExample of Activity
InsecticideSucking insects (e.g., aphids)High mortality (85.7%) at low concentrations (12.5 mg/L) researchgate.net
HerbicideGrassy weeds (e.g., barnyard grass)Excellent inhibition with low EC50 values (e.g., 10.37 g/ha) nih.gov
FungicideFungal pathogensUsed in the formulation of effective fungicides chemimpex.comgoogle.com
Plant Growth RegulatorCrop physiologyUsed to formulate compounds that enhance crop yield chemimpex.com

Computational and Theoretical Investigations

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of pyrazole-based molecules. eurasianjournals.com These methods provide a balance between computational cost and accuracy for analyzing electronic structures. eurasianjournals.com Studies on analogous compounds like 1H-pyrazole-3-carboxylic acid have utilized DFT methods (such as B3LYP and HSEh1PBE with a 6–311++G(d,p) basis set) to determine optimized molecular geometry, vibrational frequencies, and NMR chemical shifts in both gas phase and solution. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its stability, reactivity, and potential for intermolecular interactions. DFT calculations are employed to determine key quantum chemical parameters and reactivity descriptors. asrjetsjournal.orgresearchgate.net Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For pyrazole (B372694) derivatives, these calculations help map the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of interaction. asrjetsjournal.orgresearchgate.net While specific DFT data for 5-benzyl-1H-pyrazole-3-carboxylic acid is not detailed in the available literature, the established methodologies for related pyrazoles provide a robust framework for its analysis. researchgate.netresearchgate.net

Table 1: Key Quantum Chemical Reactivity Descriptors Calculated via DFT

DescriptorSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Ionization PotentialIP-EHOMOEnergy required to remove an electron
Electron AffinityEA-ELUMOEnergy released when an electron is added
Chemical Hardnessη(IP - EA) / 2Resistance to change in electron configuration
Electronegativityχ(IP + EA) / 2Power to attract electrons

This table outlines common reactivity descriptors derived from DFT calculations for pyrazole derivatives. asrjetsjournal.org

Spectroscopic Property Prediction

Computational methods are widely used to predict spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds. q-chem.com DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For pyrazole derivatives, calculated FT-IR spectra help in the assignment of vibrational modes, such as N-H, C=O, and C-N stretching vibrations. researchgate.netnih.gov Theoretical NMR chemical shifts for ¹H and ¹³C nuclei are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method and are compared against experimental data to validate the molecular structure. asrjetsjournal.orgq-chem.com Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net These computational approaches provide a detailed correlation between the molecular structure and its spectroscopic signature. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation are essential tools for exploring the dynamic behavior and interactions of pyrazole derivatives with biological systems. eurasianjournals.com These techniques are instrumental in drug discovery, offering insights that guide the design of compounds with improved pharmacological profiles. eurasianjournals.com

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.net This method is crucial for understanding the binding mechanisms of potential drug candidates.

This compound has been identified as a ligand for the Hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein-coupled receptor, in both humans and rats. nus.edu.sgguidetopharmacology.org HCAR2 is a therapeutic target for dyslipidemia and neuroimmune disorders. nih.gov Docking studies of related 5-aryl-1H-pyrazole-3-carboxylic acids with other enzymes, such as human carbonic anhydrases (hCA), have revealed key interactions. bg.ac.rs For instance, in docking simulations with hCA IX and XII, the carboxylate group of the pyrazole inhibitors was observed forming polar interactions with active site residues like Tyr7, Asn62, and Thr199, while the pyrazole ring engaged in hydrogen bonding. bg.ac.rs Such studies provide a rational explanation for the compounds' inhibitory activity and selectivity, guiding further structural modifications to enhance potency. bg.ac.rsfrontiersin.org

Table 2: Representative Docking Study Results for Pyrazole Carboxylic Acid Derivatives

Compound ClassProtein TargetKey Interacting ResiduesObserved Interactions
5-Aryl-1H-pyrazole-3-carboxylic acidsCarbonic Anhydrase IX/XIIAsn62, His64, Thr199, Zn²⁺Hydrogen bonds, polar interactions with carboxylate
Pyrazole-carboxamidesCarbonic Anhydrase I/IIHis94, His96, His119, Thr199, Phe131Coordination with Zn²⁺, H-bonds, hydrophobic interactions
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazideα-AmylaseNot specifiedHydrogen bonds, hydrophobic interactions

This table summarizes findings from docking studies on various pyrazole derivatives, illustrating common interaction patterns. researchgate.netnih.govbg.ac.rs

Pharmacophore Development and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific biological target. This model then serves as a template in virtual screening, a computational method used to search large compound libraries for molecules that match the pharmacophore and are therefore likely to be active.

This approach has been successfully applied to pyrazole derivatives to discover new agents for various therapeutic areas. For example, pharmacophore models have been developed to identify key features required for the antimicrobial activity of pyrazole-dimedone hybrids. Virtual screening of pyrazole derivatives has also been employed to identify novel anti-hyperglycemic agents by filtering compounds based on physicochemical properties, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles before performing docking simulations.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like pyrazoles. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway.

For instance, the Knorr pyrazole synthesis, which involves the reaction of hydrazines with 1,3-dicarbonyl compounds, has been examined using kinetic data and computational modeling to establish the mechanistic pathway. researchgate.net Theoretical studies on the formation of pyrazole-3-carboxamides from the corresponding acid chloride and various binucleophiles have been conducted using semi-empirical calculations to understand the reaction mechanism. Such computational investigations help rationalize product regioselectivity, identify key intermediates (like 5-hydroxypyrazolines), and optimize reaction conditions for improved yields and purity. researchgate.net These methods are applicable to understanding the specific synthetic routes leading to this compound.

Future Perspectives and Emerging Research Directions

Innovation in Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be time-consuming and rely on harsh reagents or toxic solvents. benthamdirect.commdpi.com The future of synthesizing 5-benzyl-1H-pyrazole-3-carboxylic acid is intrinsically linked to the adoption of green and sustainable chemistry principles. nih.govresearchgate.net This shift is motivated by the need for processes that are not only efficient and high-yielding but also environmentally benign and economically viable. nih.govias.ac.in

Emerging sustainable approaches that are applicable to the synthesis of pyrazole cores include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. mdpi.comrsc.orgnih.gov

Ultrasound and Mechanochemical Techniques: These energy-efficient methods can facilitate reactions under solvent-free conditions, contributing to a greener chemical process. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, which aligns with the principles of atom economy and operational simplicity. mdpi.comacs.org

Green Catalysts and Solvents: The use of recyclable catalysts, such as nano-ZnO, and environmentally friendly solvents like water or deep eutectic solvents, is a key area of innovation. mdpi.comias.ac.inacs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters, representing a promising avenue for the industrial production of pyrazole derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
MethodologyKey AdvantagesRelevance to this compound Synthesis
Conventional HeatingWell-established procedures.Baseline method, often with drawbacks like long reaction times and use of hazardous solvents.
Microwave-Assisted SynthesisRapid reaction rates, higher yields, improved purity. rsc.orgOffers a time-efficient and eco-friendly alternative for the cyclocondensation step.
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced waste. acs.orgPotential for streamlined, one-pot synthesis from simple precursors.
Catalysis in Aqueous MediaEnvironmentally friendly, safe, and cost-effective. ias.ac.inacs.orgReduces reliance on volatile organic compounds (VOCs), aligning with green chemistry goals.
Flow ChemistryEnhanced safety, scalability, precise process control. nih.govIdeal for large-scale, continuous manufacturing with consistent product quality.

Future research will focus on adapting and optimizing these green methodologies for the specific, efficient, and scalable synthesis of this compound and its analogs.

Diversification of Biological Applications

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.goveurekaselect.combenthamscience.com While the existing applications are broad, significant opportunities exist to diversify the biological applications of this compound.

Future exploration is likely to target:

Novel Anticancer Targets: Pyrazole derivatives are known to interact with various cancer-related targets like protein kinases (e.g., EGFR, CDK, BTK), tubulin, and topoisomerases. nih.govnih.gov Research will likely involve screening this compound and its analogs against a wider array of kinases and other emerging cancer targets. nih.gov

Neurodegenerative Diseases: Given the role of inflammation and other cellular processes in neurodegeneration, the anti-inflammatory and neuroprotective potential of pyrazole compounds presents a promising area of investigation for diseases like Alzheimer's. nih.govresearchgate.net

Infectious Diseases: With the rise of drug-resistant microbes, there is a constant need for new antimicrobial agents. nih.govnih.gov The pyrazole core can be modified to develop potent and selective antibacterial and antifungal compounds. nih.gov

Metabolic Disorders: Some pyrazole derivatives have shown potential as antidiabetic agents, suggesting that this scaffold could be explored for its role in modulating metabolic pathways. mdpi.comnih.gov

Table 2: Potential New Therapeutic Areas for this compound Derivatives
Therapeutic AreaPotential Biological TargetRationale for Exploration
OncologyProtein Kinases, Tubulin, Topoisomerase nih.govThe pyrazole scaffold is a proven pharmacophore in many FDA-approved anticancer drugs. nih.govrsc.org
NeurologyMonoamine Oxidase (MAO), GABA-A Receptors nih.govmdpi.comKnown anti-inflammatory and neuroprotective activities of pyrazole derivatives. nih.gov
Infectious DiseasesBacterial DNA Gyrase, Fungal Enzymes nih.govmdpi.comUrgent need for new antimicrobial agents to combat resistance; pyrazoles offer a versatile scaffold. nih.gov
Inflammatory DisordersCyclooxygenase-2 (COX-2) nih.govThe diaryl pyrazole structure is a classic template for selective COX-2 inhibitors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

High-Throughput Virtual Screening: AI models can screen vast virtual libraries of pyrazole derivatives to identify compounds with a high probability of binding to a specific biological target. nih.gov

Predictive Modeling: Machine learning algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs, helping to prioritize compounds with favorable drug-like characteristics and reduce late-stage failures. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules optimized for specific properties, such as enhanced potency or improved selectivity, by learning from existing chemical data. youtube.com

Development of Dual-Action or Multi-Target Pyrazole Derivatives

Chronic and complex diseases often involve multiple biological pathways. This has spurred interest in developing multi-target or dual-action drugs that can modulate several targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. The versatile pyrazole scaffold is well-suited for this approach. mdpi.comnih.gov

Future research directions include:

Hybrid Molecules: Designing hybrid compounds that combine the this compound core with other known pharmacophores to engage multiple targets. For instance, combining it with a moiety known to inhibit a different cancer pathway could result in a synergistic anticancer effect. mdpi.com

Targeting Related Pathways: Developing derivatives that can inhibit two related enzymes in a single pathological pathway, such as targeting both COX and lipoxygenase enzymes in the inflammatory cascade.

Dual Anti-inflammatory and Anticancer Agents: A number of pyrazole derivatives have already been investigated for their dual activity as COX-2 inhibitors and anticancer agents, a promising strategy that could be expanded upon. nih.gov

This strategy of creating multi-target ligands represents a sophisticated approach to drug design, moving beyond the "one molecule, one target" paradigm.

Exploration of New Chemical Space around the Pyrazole Carboxylic Acid Core

Expanding the chemical space around the this compound scaffold is crucial for discovering novel compounds with improved properties. This involves the systematic modification of the core structure to explore new structure-activity relationships (SAR). researchgate.net

Key strategies for this exploration include:

Substitution Pattern Modification: Introducing a wide variety of substituents on the benzyl (B1604629) ring, the pyrazole nitrogen, and the C-4 position of the pyrazole ring to finely tune the electronic and steric properties of the molecule. This can significantly impact biological activity and selectivity.

Scaffold Hopping and Ring Fusion: Replacing the benzyl group with other aromatic or heterocyclic systems or fusing additional rings to the pyrazole core to create novel heterocyclic systems like pyrazolopyridines or pyrazolopyrimidines. mdpi.comnih.gov These new fused systems can present different three-dimensional shapes and functionalities, potentially interacting with new biological targets. nih.gov

This systematic exploration, guided by computational predictions and efficient synthetic methodologies, will be essential for unlocking the full therapeutic potential of the pyrazole carboxylic acid chemical class. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-benzyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives and β-keto esters. For example, condensation of ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonylhydrazide yields pyrazole intermediates, which can be functionalized with benzyl groups through nucleophilic substitution or coupling reactions . Optimization involves controlling temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or DMF) to enhance regioselectivity and yield. Purity is confirmed via HPLC (>95%) .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the benzyl group (δ 3.8–4.2 ppm for CH2_2) and carboxylic acid proton (δ 12–13 ppm).
  • IR : Stretching bands at 1680–1720 cm1^{-1} (C=O) and 2500–3300 cm1^{-1} (broad, -COOH).
  • Mass Spectrometry : Molecular ion peaks at m/z 242.1 (C12_{12}H10_{10}N2_2O2_2) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Recrystallization using ethanol/water mixtures (7:3 v/v) removes polar byproducts. For impurities with similar polarity, column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1) or preparative HPLC (C18 column, acetonitrile/water gradient) achieves >97% purity .

Advanced Research Questions

Q. How does the benzyl substituent influence the compound’s pharmacological activity in kinase inhibition assays?

  • Methodology : The benzyl group enhances lipophilicity, improving membrane permeability. In kinase binding assays (e.g., EGFR or VEGFR2), the compound’s IC50_{50} is compared to analogs lacking the benzyl group. Molecular docking (using AutoDock Vina) reveals interactions with hydrophobic pockets in the ATP-binding domain .

Q. What computational approaches predict the compound’s stability and reactivity in biological systems?

  • Methodology :

  • DFT Calculations : Assess electron density distribution and HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics Simulations : Analyze solvation effects in aqueous or lipid environments (e.g., GROMACS).
  • ADMET Prediction : Tools like SwissADME evaluate metabolic stability (CYP450 interactions) and toxicity .

Q. How can the compound’s stability under varying pH and temperature conditions be experimentally validated?

  • Methodology : Conduct accelerated degradation studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via UPLC-MS.
  • Thermal Stability : Heat samples to 40–80°C and analyze using DSC/TGA. The carboxylic acid group is prone to decarboxylation above 150°C .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodology :

  • Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), ATP concentrations, and incubation times.
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) .

Key Research Challenges

  • Synthetic Scalability : Multi-step routes (e.g., cyclocondensation followed by benzylation) often yield <50% overall efficiency. Flow chemistry may improve throughput .
  • Biological Selectivity : Off-target effects in kinase assays require structural tuning (e.g., introducing electron-withdrawing groups at C4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.